molecular formula C20H15ClFN3O2 B11349190 N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide

Cat. No.: B11349190
M. Wt: 383.8 g/mol
InChI Key: WUVGAKJNUPFPJO-UHFFFAOYSA-N
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Description

N-{[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is a benzimidazole-derived compound featuring a 2-chloro-6-fluorobenzyl substituent at the 1-position of the benzimidazole core. The furan-2-carboxamide group is linked via a methylene bridge to the 2-position of the benzimidazole.

Key structural attributes:

  • Benzimidazole core: Facilitates hydrogen bonding and π-π stacking interactions due to aromaticity and nitrogen lone pairs .
  • 2-Chloro-6-fluorobenzyl group: Introduces steric bulk and electron-withdrawing effects, which may enhance binding specificity.
  • Furan-2-carboxamide: A polar moiety contributing to solubility and hydrogen-bond acceptor/donor capacity.

Properties

Molecular Formula

C20H15ClFN3O2

Molecular Weight

383.8 g/mol

IUPAC Name

N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C20H15ClFN3O2/c21-14-5-3-6-15(22)13(14)12-25-17-8-2-1-7-16(17)24-19(25)11-23-20(26)18-9-4-10-27-18/h1-10H,11-12H2,(H,23,26)

InChI Key

WUVGAKJNUPFPJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CNC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of Furan-2-carboxamide Intermediate

Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with methylamine to yield furan-2-carboxamide (89% yield).

Alkylation of the Benzimidazole Core

The benzimidazole core is alkylated with chloromethyl furan-2-carboxamide in the presence of potassium carbonate (K2CO3) in acetonitrile. This step suffers from steric hindrance due to the bulky 2-chloro-6-fluorobenzyl group, necessitating elevated temperatures (70°C) and extended reaction times (24 h) to achieve 65% yield.

Key Challenge : Competing N-alkylation at alternative positions is mitigated by using a bulky base like 1,8-diazabicycloundec-7-ene (DBU), which enhances selectivity for the 2-position.

Industrial-Scale Synthesis and Optimization

Industrial production employs continuous flow reactors to improve efficiency and safety. For instance, the alkylation step is conducted in a microreactor system at 100°C with a residence time of 10 minutes, achieving 92% conversion. Purification is streamlined via recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade material (99.5% purity).

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24 h10 min (flow reactor)
Yield65%88%
Purity95%99.5%

Characterization and Quality Control

Critical characterization data include:

  • NMR Spectroscopy : 1H NMR (DMSO-d6) shows distinct peaks for the benzimidazole aromatic protons (δ 7.2–8.1 ppm), furan ring (δ 6.5–7.0 ppm), and methylene bridge (δ 4.8 ppm).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 383.0837 [M+H]+.

  • HPLC Analysis : Reverse-phase HPLC with a C18 column (acetonitrile-water gradient) verifies purity ≥99%.

Alternative Synthetic Routes and Recent Advances

Palladium-Catalyzed Cross-Coupling

A patented method uses Pd(OAc)2/Xantphos to couple pre-functionalized benzimidazole and furan intermediates, achieving 75% yield with reduced byproducts.

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of ester precursors selectively generates the carboxamide group under mild conditions (pH 7.4, 37°C), offering an eco-friendly alternative .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: The chloro substituent on the benzyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The chloro and fluoro substituents may enhance binding affinity and specificity. The furan-2-carboxamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes structural analogs and their properties:

Compound Name Substituents on Benzimidazole Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding (Donor/Acceptor) LogP (XLogP3)
Target Compound 2-Chloro-6-fluorobenzyl ~375.8* Furan-2-carboxamide 2 donors, 3 acceptors ~4.1 (est.)
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine 4-Chlorophenyl 287.7 Methanamine 2 donors, 1 acceptor ~3.5
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine 4-Nitrophenyl 298.3 Methanamine 2 donors, 3 acceptors ~2.8
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Phenylethyl 331.4 Furan-2-carboxamide 2 donors, 3 acceptors 3.7
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide (Compound 19, ) 3-Benzyl 357.4 Furan-2-carboxamide 1 donor, 3 acceptors ~4.0

*Estimated based on similar compounds.

Key Observations:

Substituent Effects: The 2-chloro-6-fluorobenzyl group in the target compound provides a unique steric and electronic profile compared to simpler substituents like 4-chlorophenyl or 4-nitrophenyl in methanamine analogs . The fluorine atom may enhance metabolic stability and membrane permeability relative to nitro groups. Compound 19 features a benzyl group at the 3-position of the benzimidazole, reducing hydrogen-bond donor capacity compared to the target compound.

This could improve target binding in biological systems .

Biological Activity

N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is a compound belonging to the class of benzimidazole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H15ClFN3O
  • Molecular Weight : 331.78 g/mol
  • IUPAC Name : this compound

The structure features a benzimidazole core with a chloro-fluorobenzyl substituent, which enhances its biological activity through improved binding interactions with various biological targets.

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their potential therapeutic effects, including:

  • Antimicrobial Activity : Compounds in this class exhibit significant antibacterial and antifungal properties.
  • Anticancer Properties : Certain benzimidazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : These compounds can act as inhibitors for various enzymes, affecting metabolic pathways.

The mechanism of action for this compound involves:

  • Binding to Enzymes or Receptors : The compound interacts with specific molecular targets, inhibiting their activity.
  • Induction of Oxidative Stress : Studies have indicated that some benzimidazole derivatives can increase oxidative stress markers, leading to cellular damage in pathogens or cancer cells.

Research Findings and Case Studies

Several studies have evaluated the biological activity of benzimidazole derivatives similar to this compound:

StudyFindings
PubMed Study Investigated the oxidative status influenced by benzimidazole derivatives in rats. Results indicated alterations in vitamin levels and increased free radicals due to treatment.
Anticancer Research Reported that certain benzimidazole derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications.
Enzyme Inhibition Study Identified that specific derivatives exhibited potent inhibitory effects on diacylglycerol acyltransferase (DGAT), suggesting a role in lipid metabolism regulation.

Q & A

Q. What are the key steps in synthesizing N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the benzimidazole core, followed by coupling with the furan-2-carboxamide moiety. Critical steps include:

  • Alkylation : Introducing the 2-chloro-6-fluorobenzyl group to the benzimidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Methylation : Attaching the methyl group to the benzimidazole-2-ylmethyl bridge using reductive amination or nucleophilic substitution.
  • Carboxamide coupling : Activating the furan-2-carboxylic acid with EDCI/HOBt and reacting with the amine intermediate. Optimization focuses on solvent choice (e.g., THF or DMF), temperature control (50–80°C), and catalyst selection to maximize yields (>70%) and purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., benzyl vs. benzimidazole positions).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Ensures purity (>95%) and monitors byproduct formation during synthesis.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Q. What preliminary assays are used to assess its biological activity?

  • Enzymatic inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC₅₀ determination).
  • Cell viability assays : MTT or ATP-based assays in cancer or microbial cell lines to evaluate cytotoxicity (EC₅₀).
  • Binding affinity : Surface plasmon resonance (SPR) for real-time interaction kinetics (KD values) .

Advanced Research Questions

Q. How can structural analogs be designed to improve target selectivity, and what SAR trends are observed?

  • Substituent modification : Replace the 2-chloro-6-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding.
  • Scaffold hopping : Replace benzimidazole with indole or triazole cores to reduce off-target effects.
  • SAR trends : Analogues with para-substituted benzyl groups show 3–5× higher potency against tyrosine kinases compared to ortho-substituted variants .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Standardized assay protocols : Control variables like ATP concentration (for kinases) or pH (for proteases).
  • Orthogonal validation : Confirm activity using both enzymatic assays (e.g., ADP-Glo) and cellular models (e.g., Western blot for phosphorylation inhibition).
  • Structural analysis : Co-crystallization with targets (e.g., X-ray crystallography) to identify binding mode discrepancies .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate therapeutic potential?

  • Animal models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
  • Dosing regimens : Optimize based on half-life (t₁/₂) from plasma concentration-time curves.
  • Metabolite profiling : LC-MS/MS to identify major metabolites (e.g., hydroxylation at the benzyl group).
  • Tissue distribution : Radiolabeled compound tracking in organs (e.g., liver vs. tumor uptake) .

Q. What computational methods are effective for predicting off-target interactions?

  • Molecular docking : Use AutoDock Vina to screen against human kinome or GPCR databases.
  • Machine learning : Train models on ChEMBL bioactivity data to predict toxicity (e.g., hERG inhibition).
  • MD simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) for prioritized targets .

Methodological Challenges and Solutions

Q. How can solubility and stability issues be addressed during formulation?

  • Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm) for enhanced bioavailability.
  • pH adjustment : Stabilize in citrate buffer (pH 4.5) to prevent hydrolysis of the carboxamide group .

Q. What strategies validate target engagement in complex biological systems?

  • Chemical proteomics : Use photoaffinity probes to pull down interacting proteins from cell lysates.
  • Thermal shift assays (TSA) : Monitor target protein melting temperature (ΔTm > 2°C) upon compound binding.
  • CRISPR knockout : Confirm activity loss in target-deficient cell lines .

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